molecular formula C8H9NO B2803475 (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde CAS No. 87234-31-9

(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde

Cat. No. B2803475
CAS RN: 87234-31-9
M. Wt: 135.166
InChI Key: UIGMRJNAMINTBB-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde involves several steps. One common approach is the reaction of (1-methyl-1H-pyrrol-2-yl)methylamine with an appropriate aldehyde or ketone under suitable conditions. The resulting intermediate can then be oxidized to form the aldehyde functionality. Detailed synthetic pathways and optimization strategies are documented in the literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrole ring (with the methyl group at position 1) conjugated to an acrylaldehyde moiety. The double bond between the carbon atoms in the acrylaldehyde group imparts significant reactivity. The phosphoramidic dichloride functionality adds further complexity to the structure. Researchers have characterized this compound using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .

properties

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-6-2-4-8(9)5-3-7-10/h2-7H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGMRJNAMINTBB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde

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